Sofigatran

Anticoagulation Thrombosis Cardiovascular Disease

Researchers studying oral anticoagulation often face limited access to well-characterized, discontinued clinical compounds for comparative pharmacology. Sofigatran (MCC-977) addresses this gap as a direct, competitive thrombin inhibitor suitable for oral dosing models. - Mechanism: Reversibly inhibits factor IIa (thrombin), preventing fibrinogen conversion. - Application: Serves as a reference compound for analyzing DTI clinical failure modes and a chemical probe for thrombin-specific pathways. - Advantage: Enables chronic rodent thrombosis studies requiring oral bioavailability, distinct from parenteral anticoagulants.

Molecular Formula C24H44N4O4S
Molecular Weight 484.7 g/mol
CAS No. 187602-11-5
Cat. No. B069435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofigatran
CAS187602-11-5
Molecular FormulaC24H44N4O4S
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
InChIInChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)/t17?,18?,19-,20-/m0/s1
InChIKeyMNMZVSQUWOILCZ-GUMHCPJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofigatran Direct Thrombin Inhibitor


Sofigatran (MCC-977) is an orally active, small-molecule direct thrombin inhibitor (DTI) belonging to the antithrombotic class [1]. It functions as a competitive, reversible inhibitor of factor IIa (thrombin), preventing the conversion of fibrinogen to fibrin and thereby exerting an anticoagulant effect [1]. The compound was originally developed by Mitsubishi Chemical for the management of thrombotic disorders, particularly deep vein thrombosis (DVT), and reached Phase II clinical trials before development was discontinued [2][3].

Orally active direct thrombin inhibitor for anticoagulation research
Competitive, reversible factor IIa (thrombin) probe
Discontinued clinical candidate — research use only

Sofigatran Differentiation


Direct thrombin inhibitors (DTIs) are not a homogeneous class; significant differences exist in molecular structure, binding kinetics, oral bioavailability, and clinical development status that preclude simple substitution [1]. While compounds like dabigatran etexilate have achieved regulatory approval, others, including Sofigatran, AZD0837, and ximelagatran, have been discontinued from clinical development for various reasons, highlighting that even closely related analogs can have divergent efficacy, safety, or pharmacokinetic profiles that critically impact their suitability for specific research or therapeutic applications [1]. Therefore, for scientific or industrial purposes, the selection of a specific DTI must be based on its unique, quantifiable properties rather than generic class membership.

Binding kinetics and oral PK can vary between DTI analogs; substitution may alter study outcomes.
Factor Xa inhibitors target upstream pathway; mechanistic response may differ in thrombin-specific models.
Parenteral DTIs require IV dosing, complicating chronic model logistics; oral DTI provides distinct route.

Sofigatran Comparative Evidence


Thrombin vs. Factor Xa Inhibition

Sofigatran (MCC-977) is a direct inhibitor of factor IIa (thrombin), distinguishing it from the more clinically advanced factor Xa inhibitors such as rivaroxaban and apixaban [1][2]. This mechanistic difference is fundamental; thrombin inhibition directly blocks the final common pathway of the coagulation cascade, preventing fibrin formation and platelet activation, whereas factor Xa inhibition acts upstream [1]. This distinction can be critical in research models where specific pathway interrogation is required.

Mechanism
Class-level inference
Thrombin (FIIa) inhibition vs. Factor Xa inhibition
Enables targeted thrombin pathway study
Qualitative mechanistic class difference
Anticoagulation Thrombosis Cardiovascular Disease

Oral vs. Parenteral Thrombin Inhibitors

Sofigatran is characterized as an orally bioactive thrombin inhibitor, offering a key advantage over parenteral DTIs like argatroban and bivalirudin, which require intravenous administration [1][2]. This oral route of administration is fundamental for applications in chronic disease models or where repeated, non-invasive dosing is required.

Route
Class-level inference
Oral activity vs. IV-only parenteral DTIs
Supports chronic oral dosing models
Route-based class comparison
Pharmacokinetics Oral Anticoagulant Drug Delivery

Clinical Development: Discontinued vs. Approved

Sofigatran's clinical development for deep vein thrombosis was discontinued following Phase II trials, a fate shared by several oral DTIs including AZD0837 and ximelagatran, in stark contrast to the successful approval of dabigatran etexilate [1][2]. This differential development outcome underscores that despite sharing a class and mechanism, these compounds possess unique properties that led to divergent clinical success.

Development
Class-level inference
Discontinued Phase II vs. Approved (dabigatran)
Research-only tool, not clinical use
Discontinued status limits applicability
Drug Development Clinical Trial Antithrombotic

Chemical Structure: Sofigatran vs. Dabigatran

Sofigatran (C24H44N4O4S, MW 484.7 g/mol) possesses a distinct chemical scaffold compared to dabigatran (C25H25N7O3, MW 471.5 g/mol) [1]. This structural divergence underpins differences in physicochemical properties, binding kinetics, and metabolic stability, which are critical considerations in medicinal chemistry and probe development.

MW Difference
Supporting evidence
+13.2 g/mol vs. dabigatran
Distinct chemical probe scaffold
Structural divergence for SAR studies
Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Sofigatran Research Applications


In Vivo Oral Anticoagulation Models

Sofigatran's oral bioactivity makes it suitable for chronic dosing studies in rodent models of thrombosis, deep vein thrombosis, or stroke, where oral administration is required to mimic clinical anticoagulation regimens. This avoids the confounding effects of parenteral DTIs [1][2].

Thrombin Inhibition Studies

As a direct, competitive thrombin inhibitor, Sofigatran serves as a chemical probe to dissect the specific role of thrombin in coagulation, platelet activation, and inflammatory pathways, offering a distinct tool compared to Factor Xa inhibitors or indirect anticoagulants [1][2].

Failed Drug Development Comparator

Given its discontinued clinical status, Sofigatran is a valuable reference compound for investigating the reasons behind the clinical failure of oral DTIs, such as off-target effects, pharmacokinetic limitations, or safety signals, which can inform future drug discovery efforts [1][3].

Thrombin Binding Site Probe

Sofigatran's unique molecular structure, distinct from dabigatran, makes it a useful tool in medicinal chemistry for exploring alternative thrombin binding modes and developing novel DTI scaffolds [1][4].

Application
Selection Property
Validation Focus
Oral anticoagulation model studies
Oral bioactivity
Chronic model dosing review
Thrombin pathway inhibition studies
Direct FIIa inhibition
Specific pathway interrogation
DTI clinical failure research
Discontinued Phase II status
Off-target and PK safety review
Medicinal chemistry scaffold exploration
Distinct chemical scaffold
Binding mode and SAR analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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